(7-formyl-3,4-dihydro-2H-chromen-6-yl) acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-formyl-3,4-dihydro-2H-chromen-6-yl) acetate is an organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are often used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7-formyl-3,4-dihydro-2H-chromen-6-yl) acetate typically involves the following steps:
Starting Material: The synthesis begins with a suitable chromene derivative.
Formylation: The formyl group is introduced at the 7th position using a formylation reagent such as Vilsmeier-Haack reagent.
Acetylation: The acetate group is introduced at the 6th position using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions using the same reagents and conditions as in the laboratory synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(7-formyl-3,4-dihydro-2H-chromen-6-yl) acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: (7-carboxy-3,4-dihydro-2H-chromen-6-yl) acetate.
Reduction: (7-hydroxymethyl-3,4-dihydro-2H-chromen-6-yl) acetate.
Substitution: Various substituted chromene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(7-formyl-3,4-dihydro-2H-chromen-6-yl) acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (7-formyl-3,4-dihydro-2H-chromen-6-yl) acetate involves its interaction with specific molecular targets. The formyl group can form hydrogen bonds with biological macromolecules, while the acetate group can participate in esterification reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(7-formyl-3,4-dihydro-2H-chromen-6-yl) methyl ether: Similar structure but with a methyl ether group instead of an acetate group.
(7-formyl-3,4-dihydro-2H-chromen-6-yl) propionate: Similar structure but with a propionate group instead of an acetate group.
Uniqueness
(7-formyl-3,4-dihydro-2H-chromen-6-yl) acetate is unique due to the presence of both formyl and acetate groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H12O4 |
---|---|
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
(7-formyl-3,4-dihydro-2H-chromen-6-yl) acetate |
InChI |
InChI=1S/C12H12O4/c1-8(14)16-12-5-9-3-2-4-15-11(9)6-10(12)7-13/h5-7H,2-4H2,1H3 |
InChI-Schlüssel |
CWMKIJUUMDPJGR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C(C=C2C(=C1)CCCO2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.